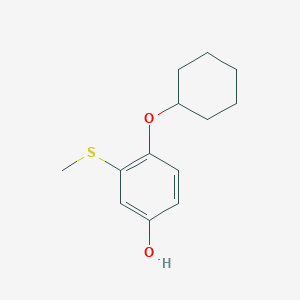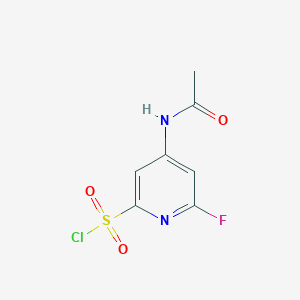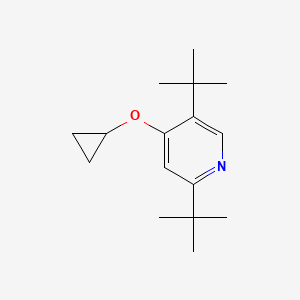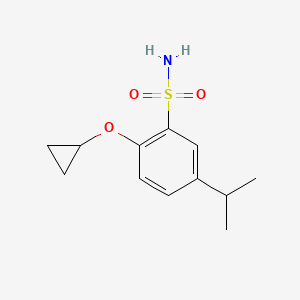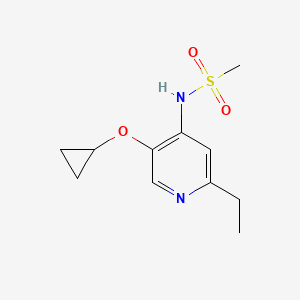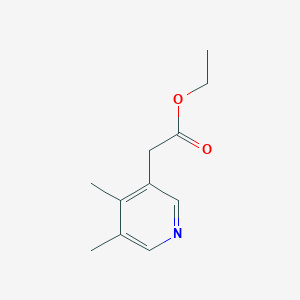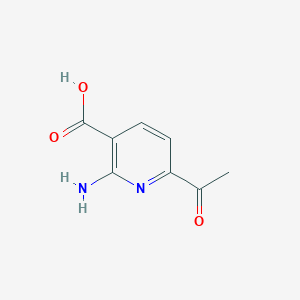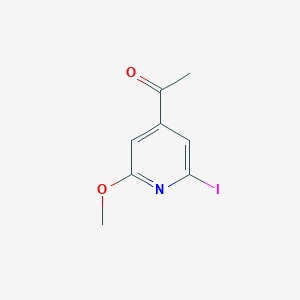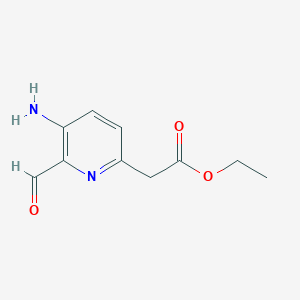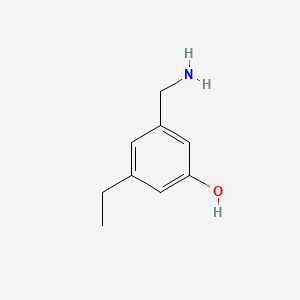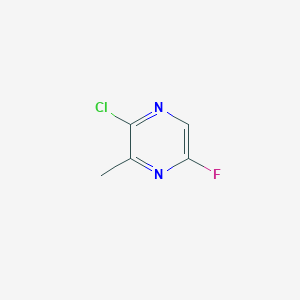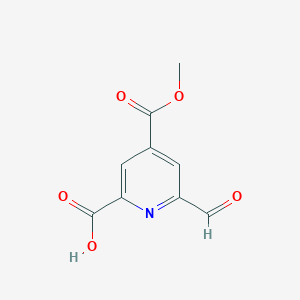
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with formyl, methoxycarbonyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the formylation of 4-(methoxycarbonyl)pyridine-2-carboxylic acid using formylating agents such as formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Carboxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid.
Reduction: 6-Hydroxymethyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid.
Substitution: 6-Substituted-4-(methoxycarbonyl)pyridine-2-carboxylic acid derivatives.
Scientific Research Applications
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)pyridine-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain transformations.
6-Formylpyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, which affects its solubility and reactivity.
6-Formyl-4-(hydroxymethyl)pyridine-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group, altering its chemical properties.
Uniqueness
6-Formyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both formyl and methoxycarbonyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H7NO5 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
6-formyl-4-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-15-9(14)5-2-6(4-11)10-7(3-5)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
WPLHFWJLULDEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


